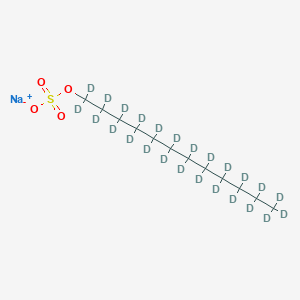
ドデシル硫酸ナトリウム-d25
概要
説明
Sodium dodecyl sulfate-d25 (SDS-d25) is a deuterated detergent used in biological NMR applications . It can also be used to solubilize and denature proteins . It is an anionic surfactant, with a molecular formula of C12H25NaO4S . The molecular weight is 313.53 g/mol .
Molecular Structure Analysis
The molecular structure of SDS-d25 consists of a 12 carbon chain attached to a sulfate group . The polar head group SO4 and a hydrocarbon tail give amphiphilic properties to this synthetic organic compound .Chemical Reactions Analysis
SDS-d25, when added to water, has a tendency to form different self-assemblies with change in concentration . They can form micelles above a certain concentration called critical micelle concentration (CMC) .Physical And Chemical Properties Analysis
SDS-d25 has a melting point of 204-207 °C . It is soluble in water .科学的研究の応用
脂質タンパク質相互作用の分析
SDS-d25は、脂質タンパク質相互作用の分析において広く使用されています . 脂質とタンパク質間の複雑なダイナミクスを理解するのに役立ちます。これは、さまざまな生物学的プロセスにおいて非常に重要です。
膜タンパク質の構造とダイナミクスの研究
SDS-d25は、膜タンパク質の構造とダイナミクスの研究において重要な役割を果たします . 細胞膜内のタンパク質の構造変化と運動の調査に役立ちます。
生物系における界面活性剤挙動の調査
SDS-d25は、生物系における界面活性剤挙動を調査するために使用されます . 界面活性剤が生物系とどのように相互作用するかを理解するのに役立ちます。これは、医薬品や治療薬の開発において重要になる可能性があります。
高強度ゼラチンハイドロゲルのレオロジー特性の調整
SDS-d25は、高強度ゼラチンハイドロゲルのレオロジー特性の調整に使用されます . ゼラチンと強く相互作用して複合体を形成し、ハイドロゲルのレオロジー特性に影響を与え、加工性と機能性に影響を与えます。
タンパク質脂質相互作用の調査
SDS-d25は、タンパク質脂質相互作用の調査に有用です . タンパク質と脂質間の複雑なダイナミクスを理解するのに役立ちます。これは、さまざまな生物学的および生化学的プロセスにおいて重要です。
膜生物物理学の探求
SDS-d25は、膜生物物理学の探求に使用されます . 生物膜の物理的特性と挙動の調査に役立ちます。
酵素反応速度論の研究
SDS-d25は、酵素反応速度論の研究に使用されます . 酵素反応の速度を理解するのに役立ちます。これは、生化学や医薬品研究において非常に重要です。
ハイドロゲルの特性の改変
SDS-d25は、さまざまな用途向けにハイドロゲルの特性を改変するために使用されてきた、広く使用されているアニオン性界面活性剤です . ゼラチンと強く相互作用します。ゼラチンは、分子主鎖に沿って正と負の電荷が分布したポリアムフォライトです .
作用機序
Target of Action
Sodium dodecyl sulfate-d25 (SDS-d25) is an anionic surfactant . Its primary targets are lipids and proteins . It interacts with these biomolecules due to its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .
Mode of Action
SDS-d25 interacts with proteins and lipids by disrupting the non-covalent bonds that maintain their structure . This interaction results in the denaturation of proteins, meaning it causes the proteins to lose their native structure . For lipids, SDS-d25 can solubilize them, effectively breaking down lipid structures .
Biochemical Pathways
The primary biochemical pathway affected by SDS-d25 is protein denaturation . This process involves the disruption of the secondary and tertiary structures of proteins, which can affect the protein’s function. In the case of DNA extraction, SDS-d25 is used to denature proteins, allowing for the DNA to be separated .
Pharmacokinetics
As a surfactant, it is known to interact with biological membranes, which could influence its absorption and distribution .
Result of Action
The primary result of SDS-d25’s action is the denaturation of proteins and the solubilization of lipids . This can have various effects at the molecular and cellular level, depending on the specific proteins and lipids targeted. In the context of laboratory use, this property is often exploited for processes such as protein analysis and DNA extraction .
Action Environment
The action of SDS-d25 can be influenced by environmental factors. For instance, it is known to decompose in humid and hot air . Therefore, the efficacy and stability of SDS-d25 can be affected by factors such as temperature and humidity .
実験室実験の利点と制限
Sodium dodecyl sulfate-d25 has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and easy to use surfactant. Additionally, it has a low toxicity and is relatively non-irritating. However, it can be difficult to remove from solutions and can interfere with the activity of some enzymes. Additionally, it can cause denaturation of proteins and can interfere with the binding of proteins to other molecules.
将来の方向性
The use of Sodium dodecyl sulfate-d25 in scientific research is likely to continue to expand in the future. One potential area of research is the use of Sodium dodecyl sulfate-d25 to study the structure and function of proteins and other biological macromolecules. Additionally, it could be used to study the interactions between proteins and lipids, as well as the interactions between proteins and other molecules. It could also be used to study the activity of enzymes and the permeability of cell membranes. Finally, it could be used to study the structure and function of transmembrane proteins.
Safety and Hazards
生化学分析
Biochemical Properties
Sodium Dodecyl Sulfate-d25 interacts with various biomolecules, primarily proteins, in biochemical reactions . It is known to disrupt protein structure, leading to denaturation and unfolding . This property is utilized in techniques such as SDS-PAGE, where proteins are denatured and separated based on their molecular weight .
Cellular Effects
Sodium Dodecyl Sulfate-d25 has significant effects on cells. It can permeate cell membranes, causing changes in cell function . It can disrupt membrane integrity, leading to increased permeability . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Sodium Dodecyl Sulfate-d25 involves disruption of biomolecular structures. It binds to proteins, disrupting their secondary structure and leading to denaturation . This is due to the hydrophobic interactions between the dodecyl chain of SDS-d25 and the hydrophobic regions of proteins .
Temporal Effects in Laboratory Settings
Over time, the effects of Sodium Dodecyl Sulfate-d25 can change in laboratory settings. It has been shown to cause extensive degradation of proteins over time . Its stability and long-term effects on cellular function have been observed in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Sodium Dodecyl Sulfate-d25 vary with dosage in animal models. High doses can lead to toxic or adverse effects
Metabolic Pathways
Sodium Dodecyl Sulfate-d25 is involved in metabolic pathways related to the degradation of surfactants. It is metabolized by bacteria such as Pseudomonas sp., which possess enzymes capable of breaking down SDS into simpler compounds .
Transport and Distribution
Sodium Dodecyl Sulfate-d25 can be transported and distributed within cells and tissues. It can permeate cell membranes and distribute throughout the cell
Subcellular Localization
The subcellular localization of Sodium Dodecyl Sulfate-d25 is not well-defined. Given its surfactant properties, it is likely to be found in areas of the cell where it can interact with lipid bilayers, such as the cell membrane
特性
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJMQXJHONAFJ-YCGROXIYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635724 | |
| Record name | Sodium (~2~H_25_)dodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110863-24-6 | |
| Record name | Sodium (~2~H_25_)dodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dodecyl sulfate-d25 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



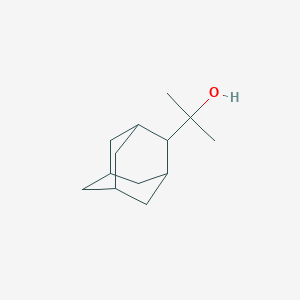
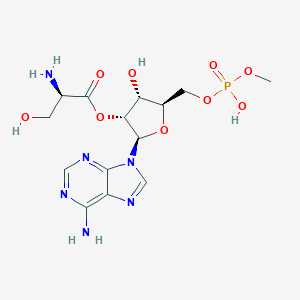

![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
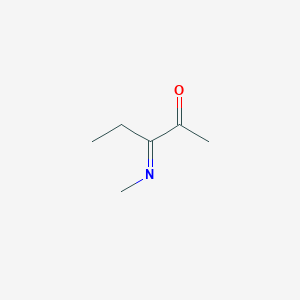
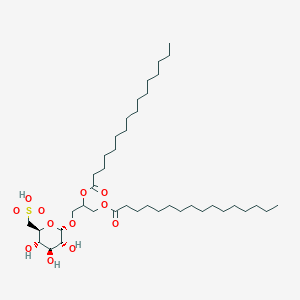



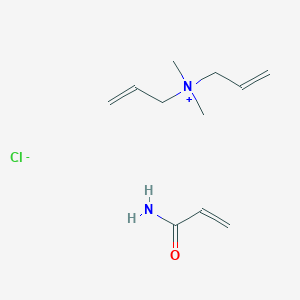
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide](/img/structure/B9898.png)
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)